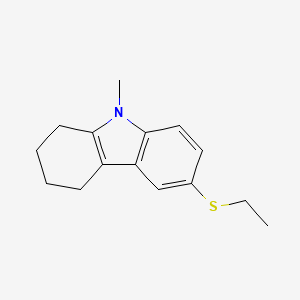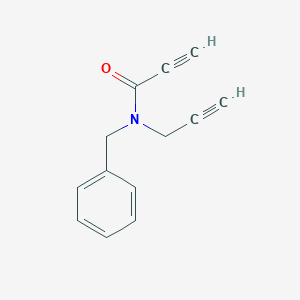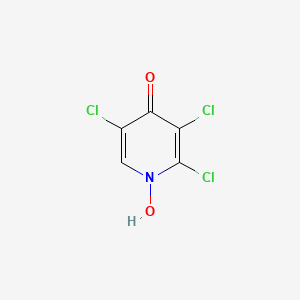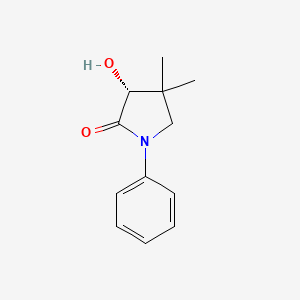
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid is an organic compound with a complex structure that includes a cyclohexene ring, hexyl, and propyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with hexyl and propyl derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring structure but differs in functional groups and overall structure.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Another compound with a cyclohexene ring, used in different chemical applications.
Uniqueness
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
220379-84-0 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-3-hexyl-2-propylhexanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-5-6-8-14-17(18(11-4-2)20(22)23)15-19(21(24)25)16-12-9-7-10-13-16/h12,17-19H,3-11,13-15H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
IURMGGCMSVXMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C1=CCCCC1)C(=O)O)C(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
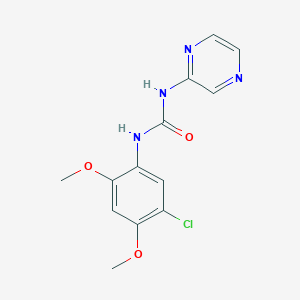
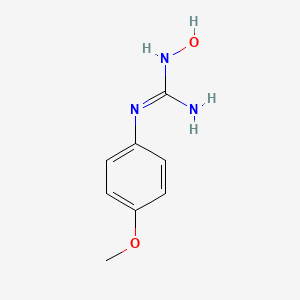
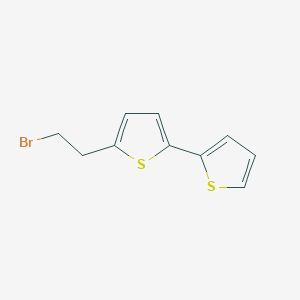
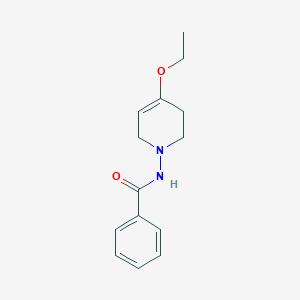
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
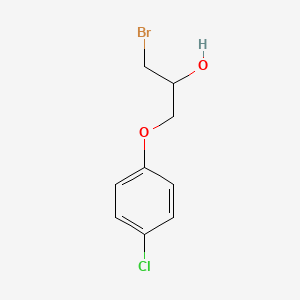
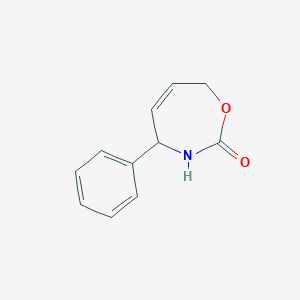
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
